

An In-Depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine

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Compound of Interest

Compound Name: 3-(Benzotriazol-1-yl)propan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzotriazol-1-yl)propan-1-amine is a heterocyclic compound featuring a benzotriazole moiety linked to a propanamine side chain. The benzotriazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **3-(Benzotriazol-1-yl)propan-1-amine**, serving as a vital resource for researchers engaged in drug discovery and development.

Chemical Properties

A thorough understanding of the physicochemical properties of **3-(Benzotriazol-1-yl)propan-1-amine** is fundamental for its application in research and development. Key identifiers and properties are summarized in the table below. While experimental data for some properties like melting and boiling points are not readily available in the literature, these can be estimated or determined empirically.

Property	Value	Reference
IUPAC Name	3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine	[4]
CAS Number	73866-19-0	[4][5]
Molecular Formula	C ₉ H ₁₂ N ₄	[4][5]
Molecular Weight	176.223 g/mol	[4]
SMILES	<chem>NCCCC1C2=CC=CC=C2N=N1</chem>	[4]
InChIKey	YTTOVIWXZJVEQO-UHFFFAOYSA-N	[4]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **3-(Benzotriazol-1-yl)propan-1-amine** is not extensively documented in peer-reviewed literature, a plausible synthetic route can be derived from established methods for N-alkylation of benzotriazole. One common approach involves the Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile

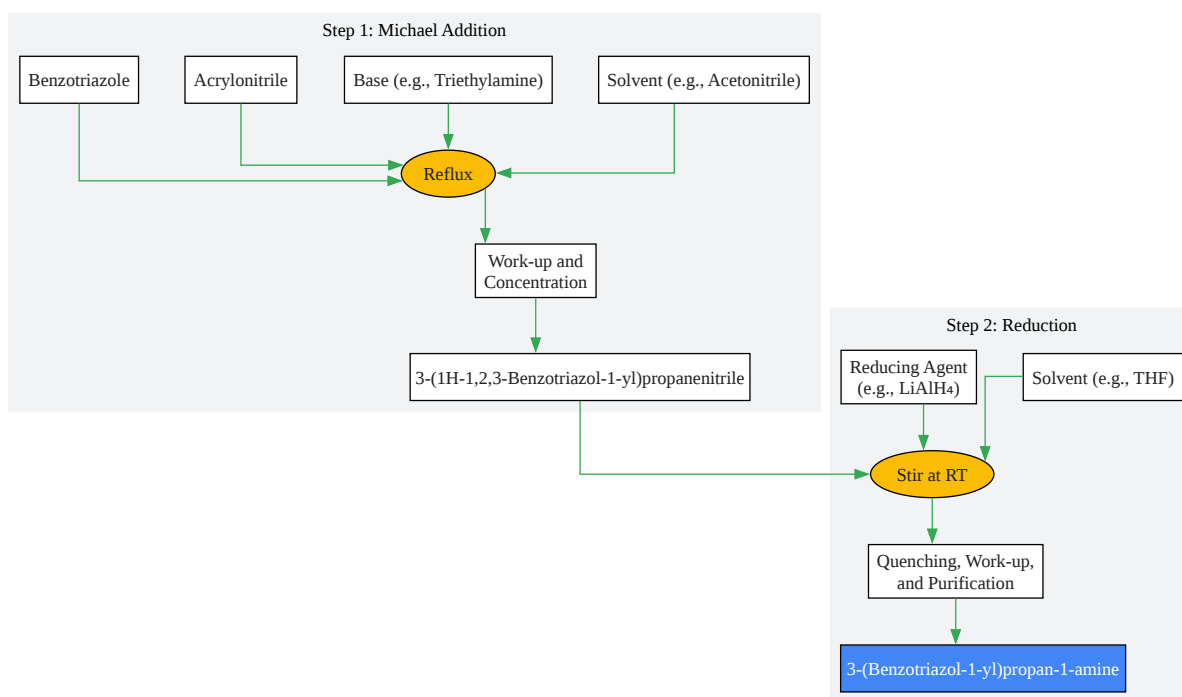
- Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
- Addition of Base:** Add a catalytic amount of a base, for example, triethylamine or potassium carbonate, to the solution.
- Addition of Acrylonitrile:** Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.

Step 2: Reduction to 3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine

- **Reaction Setup:** Dissolve the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile from the previous step in a suitable solvent like tetrahydrofuran (THF) or ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reducing Agent:** Carefully add a reducing agent such as lithium aluminum hydride (LiAlH_4) or borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) to the solution at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC.
- **Quenching:** Cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.
- **Work-up and Purification:** Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure **3-(Benzotriazol-1-yl)propan-1-amine**.^[6]

Logical Workflow for Synthesis



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Caption: Proposed two-step synthesis of **3-(Benzotriazol-1-yl)propan-1-amine**.

Spectroscopic Characterization

The structural elucidation of **3-(Benzotriazol-1-yl)propan-1-amine** relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the propyl chain will appear as multiplets, with the protons adjacent to the nitrogen atoms being the most deshielded. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons of the benzotriazole ring, typically between δ 110-145 ppm. The three aliphatic carbons of the propyl chain will resonate in the upfield region of the spectrum.^{[7][8]}

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the benzotriazole ring are expected in the 1450-1600 cm⁻¹ region.^{[9][10][11]}

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.22 g/mol). Fragmentation patterns would likely involve the loss of the propyl amine side chain or cleavage within the chain.^[12]

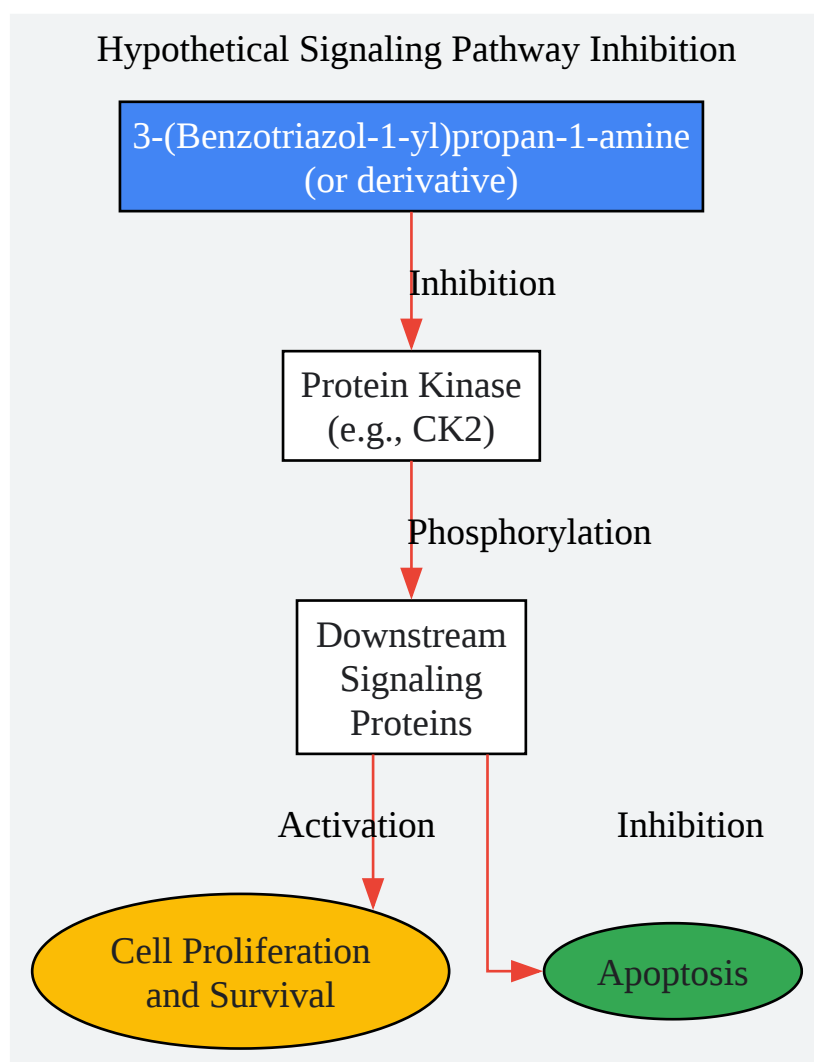
Biological Activity and Potential Applications

Benzotriazole derivatives are known to possess a broad spectrum of biological activities.^[1] Studies on structurally related compounds suggest that **3-(Benzotriazol-1-yl)propan-1-amine** could be a valuable scaffold for the development of novel therapeutic agents. For instance,

some benzotriazole derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.[13] Furthermore, various benzotriazole-containing molecules have shown promise as antimicrobial and antiviral agents.[2][3][14]

Potential Signaling Pathway Involvement

Given the activity of related compounds as kinase inhibitors, it is plausible that **3-(Benzotriazol-1-yl)propan-1-amine** or its derivatives could modulate cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A potential, though currently speculative, mechanism of action could involve the inhibition of protein kinases like CK2, which would, in turn, affect downstream signaling cascades.



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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

3-(Benzotriazol-1-yl)propan-1-amine is a compound of significant interest for medicinal chemistry and drug development. This guide has provided a foundational understanding of its chemical properties, a proposed synthetic route, and an overview of its potential biological activities based on the broader class of benzotriazole derivatives. Further experimental validation of its physical properties, detailed optimization of its synthesis, and comprehensive biological evaluation are necessary to fully unlock its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising molecule.

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